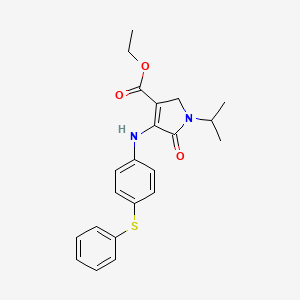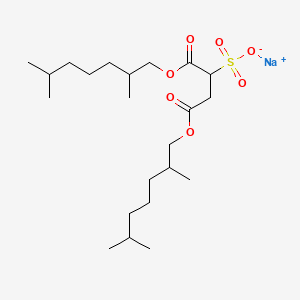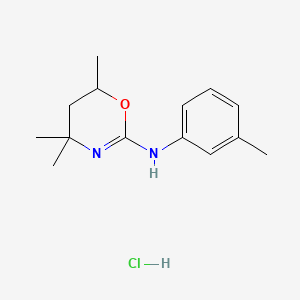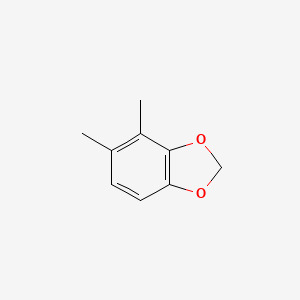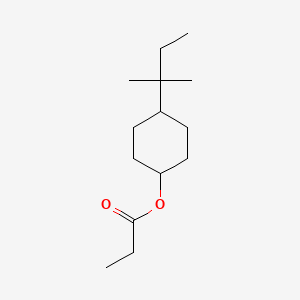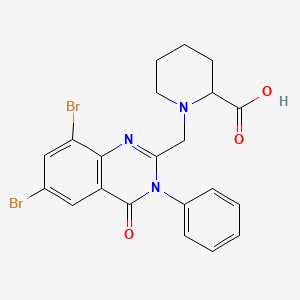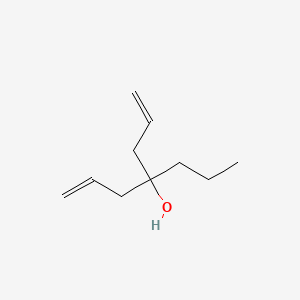
4-Propyl-1,6-heptadien-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C₁₀H₁₈O It is a type of alcohol characterized by the presence of a propyl group and two double bonds in its heptadiene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of 1,6-heptadiene with propylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ether or tetrahydrofuran (THF)
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Feedstock: 1,6-heptadiene and propylmagnesium bromide
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or chromatography to isolate the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 4-Propyl-1,6-heptadien-4-one or 4-Propyl-1,6-heptadien-4-al.
Reduction: 4-Propylheptanol.
Substitution: 4-Propyl-1,6-heptadien-4-chloride or 4-Propyl-1,6-heptadien-4-bromide.
Wissenschaftliche Forschungsanwendungen
4-Propyl-1,6-heptadien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4-Propyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress through redox reactions.
Vergleich Mit ähnlichen Verbindungen
4-Propyl-1,6-heptadien-4-ol can be compared with other similar compounds, such as:
1,6-Heptadien-4-ol: Lacks the propyl group, resulting in different chemical properties and reactivity.
4-Propyl-1,6-heptadien-4-one: An oxidized form with a ketone group instead of an alcohol.
4-Propylheptanol: A fully saturated alcohol with no double bonds.
The uniqueness of this compound lies in its combination of a propyl group and two double bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52939-61-4 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-propylhepta-1,6-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-4-7-10(11,8-5-2)9-6-3/h4-5,11H,1-2,6-9H2,3H3 |
InChI-Schlüssel |
UPDFVVLBKBYBOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC=C)(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)
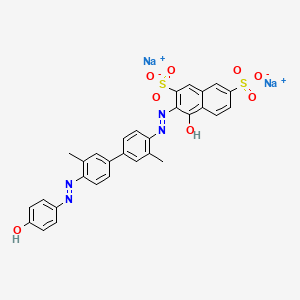

![3-[(2-Methoxyethoxy)methoxy]pyridine](/img/structure/B13799540.png)

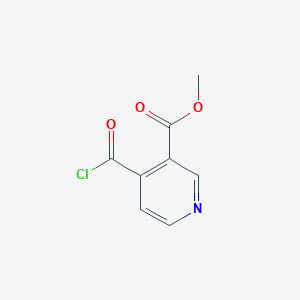
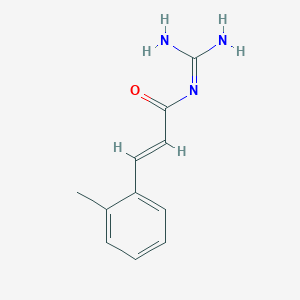
![6-(2,6-Dimethylanilino)-1,3-dimethyl-5-(4-nitrophenyl)furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13799553.png)
